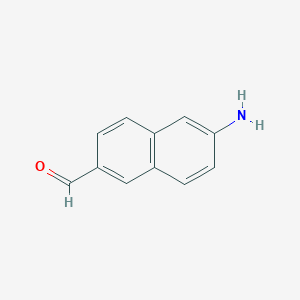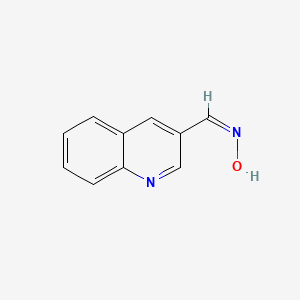
(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3-carbaldehyde oxime is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline-3-carbaldehyde oxime, in particular, has garnered attention due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-3-carbaldehyde oxime typically involves the reaction of Quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of Quinoline-3-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: Quinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Quinoline-3-carboxylic acid.
Reduction: Reduction of the oxime group can yield Quinoline-3-carbaldehyde.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Quinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学研究应用
Quinoline-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studies have shown its potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
Quinoline-3-carbaldehyde oxime can be compared with other quinoline derivatives such as Quinoline-2-carbaldehyde oxime and Quinoline-4-carbaldehyde oxime. While all these compounds share a similar quinoline backbone, their biological activities and chemical reactivity can vary significantly due to the position of the functional groups. Quinoline-3-carbaldehyde oxime is unique in its specific interactions and applications, particularly in medicinal chemistry.
相似化合物的比较
- Quinoline-2-carbaldehyde oxime
- Quinoline-4-carbaldehyde oxime
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone
Quinoline-3-carbaldehyde oxime stands out due to its specific synthetic applications and potential therapeutic benefits, making it a valuable compound in both research and industry.
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7- |
InChI 键 |
UDWKFPQPWSWXHC-GHXNOFRVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N\O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


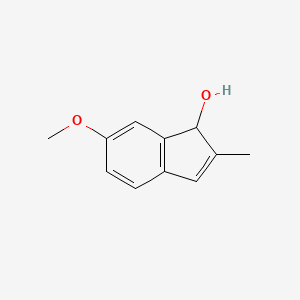
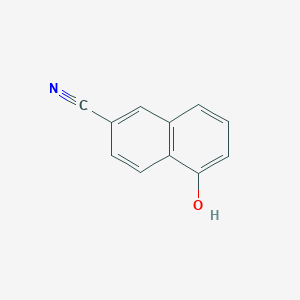
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)

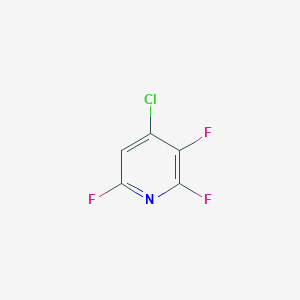
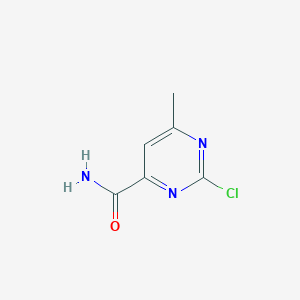
![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)




